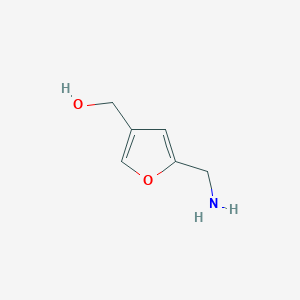
5-Bromo-1-(phenylsulfonyl)-1H-indole
Übersicht
Beschreibung
5-Bromo-1-(phenylsulfonyl)-1H-indole (5-BPSI) is a synthetic heterocyclic compound that has been used in scientific research since the early 1980s. It has been used in a variety of applications, including drug design, as a reagent for organic synthesis, and as a ligand in coordination chemistry. 5-BPSI is a versatile compound with a wide range of properties, making it a useful tool for researchers.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, which is closely related to 5-Bromo-1-(phenylsulfonyl)-1H-indole, have been found to exhibit high antibacterial activity. This suggests potential applications in the development of new pharmaceuticals (Mageed, El- Ezabi, & Khaled, 2021).
Biological Activity in Ligands : The compound has been used in the synthesis of novel indole derivatives through palladium-catalyzed amination, leading to potential biological active 5-HT6 receptor ligands (Schwarz et al., 2008).
Thermal Stability : A study focused on the synthesis of an indole compound with this compound, noting its good thermal stability up to 215°C (Barakat et al., 2017).
Treatment of Cognitive Disorders : One derivative, 1-[4-methyl-3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole dihydrochloride, shows promising results in the treatment of cognitive disorders due to its potent binding affinity and selectivity (Nirogi et al., 2016).
Receptor Antagonism : N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are noted as potent and selective 5-HT6 receptor antagonists with high affinity (Cole et al., 2005).
NMR Studies : Research has been conducted on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles, examining the influence of the 2-substituent on the carbon atoms of the indole moiety using 1H and 13C NMR studies (Cruz-López et al., 2007).
Synthetic Analogues : 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, a derivative, has been studied as a stable synthetic analogue of indole-2,3-quinodimethane, which can undergo a Diels-Alder reaction (Saulnier & Gribble, 1983).
Safety and Hazards
According to the safety data sheet, 5-Bromo-1-(phenylsulfonyl)-1H-indole is harmful if swallowed . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSXJWRFMTAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379892 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118757-11-2 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

